molecular formula C7H15NO5 B12851442 (2S,3S,4R,5S)-3,4,5,6-Tetrahydroxy-2-(methylamino)hexanal

(2S,3S,4R,5S)-3,4,5,6-Tetrahydroxy-2-(methylamino)hexanal

Katalognummer: B12851442
Molekulargewicht: 193.20 g/mol
InChI-Schlüssel: LDDMACCNBZAMSG-BWBBJGPYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3S,4R,5S)-3,4,5,6-Tetrahydroxy-2-(methylamino)hexanal is a complex organic compound with the molecular formula C7H15NO5 This compound is characterized by its multiple hydroxyl groups and a methylamino group attached to a hexanal backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4R,5S)-3,4,5,6-Tetrahydroxy-2-(methylamino)hexanal typically involves stereoselective reactions to ensure the correct spatial arrangement of its atoms. One common method involves the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often include controlled temperatures and pH levels to facilitate the formation of the compound without unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to isolate the compound from reaction mixtures .

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3S,4R,5S)-3,4,5,6-Tetrahydroxy-2-(methylamino)hexanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

(2S,3S,4R,5S)-3,4,5,6-Tetrahydroxy-2-(methylamino)hexanal has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (2S,3S,4R,5S)-3,4,5,6-Tetrahydroxy-2-(methylamino)hexanal involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of (2S,3S,4R,5S)-3,4,5,6-Tetrahydroxy-2-(methylamino)hexanal lies in its specific arrangement of hydroxyl and methylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C7H15NO5

Molekulargewicht

193.20 g/mol

IUPAC-Name

(2S,3S,4R,5S)-3,4,5,6-tetrahydroxy-2-(methylamino)hexanal

InChI

InChI=1S/C7H15NO5/c1-8-4(2-9)6(12)7(13)5(11)3-10/h2,4-8,10-13H,3H2,1H3/t4-,5+,6+,7+/m1/s1

InChI-Schlüssel

LDDMACCNBZAMSG-BWBBJGPYSA-N

Isomerische SMILES

CN[C@H](C=O)[C@@H]([C@H]([C@H](CO)O)O)O

Kanonische SMILES

CNC(C=O)C(C(C(CO)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.